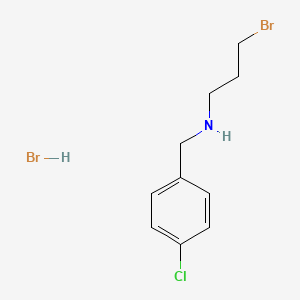
3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide (3-BrNCPB) is a synthetic organic compound that has been used in a variety of scientific research applications. It has a wide range of uses in laboratory experiments due to its unique properties and structure. This compound has been studied extensively in recent years and has been found to have numerous biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of cancer, as well as for the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. It has also been used in the study of enzyme regulation and as a ligand in the study of protein-protein interactions. Additionally, 3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide has been used as a catalyst in organic synthesis and as a reagent in the preparation of other compounds.
Wirkmechanismus
The exact mechanism of action of 3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide is not fully understood. However, it is believed that the compound acts by binding to specific receptor sites in the cell, which triggers a cascade of biochemical reactions. These reactions can lead to changes in gene expression, cell growth and differentiation, and other physiological processes.
Biochemical and Physiological Effects
3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide has been found to have numerous biochemical and physiological effects. It has been shown to have anti-proliferative activity in cancer cells, as well as anti-inflammatory and anti-oxidative activities. Additionally, it has been found to have neuroprotective effects, as well as to be an effective inhibitor of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized from readily available starting materials. Additionally, it has a wide range of uses in research, and it can be used in a variety of laboratory techniques. However, there are some limitations to its use in the laboratory. It is a relatively toxic compound, and it should be handled with caution. Additionally, it is not very soluble in water, and it can be difficult to purify.
Zukünftige Richtungen
There are a number of potential future directions for research into 3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide. These include further studies into its mechanism of action, its potential therapeutic applications, and its effects on other biochemical processes. Additionally, further research into its synthesis and purification methods, as well as its safety and toxicity, could be beneficial. Finally, further studies into its use as a catalyst in organic synthesis and its potential use as a reagent in the preparation of other compounds could be useful.
Synthesemethoden
3-Bromo-N-(4-chlorobenzyl)-1-propanamine hydrobromide is synthesized from a reaction between 4-chlorobenzyl bromide and N-bromosuccinimide (NBS). The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 70-80°C. The reaction is completed in two steps: in the first step, the bromide is converted to the bromine radical, which then reacts with the NBS to form the desired product. The final product is then isolated by precipitation or column chromatography.
Eigenschaften
IUPAC Name |
3-bromo-N-[(4-chlorophenyl)methyl]propan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN.BrH/c11-6-1-7-13-8-9-2-4-10(12)5-3-9;/h2-5,13H,1,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZIFNGFGGTGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCBr)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(4-chlorobenzyl)propan-1-amine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


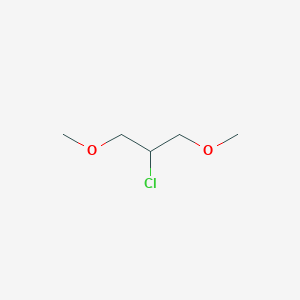

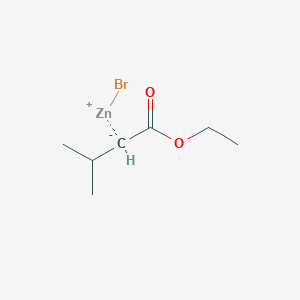
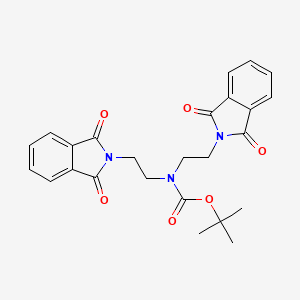
![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
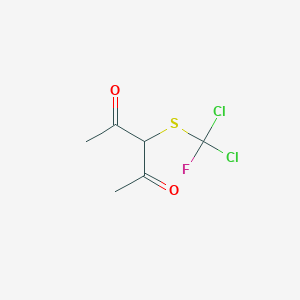

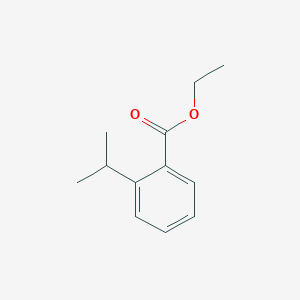
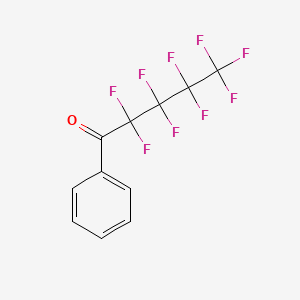
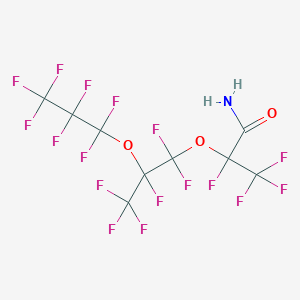
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)

